N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used include ethyl bromide, methylhydrazine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyrazole and isoxazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Shares the pyrazole moiety and exhibits similar reactivity.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a pyrazole ring and is used in similar synthetic applications.
Uniqueness
N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combined pyrazole and isoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C17H21N5O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-6-22-8-14(11(4)20-22)10(3)19-16(23)13-7-9(2)18-17-15(13)12(5)21-24-17/h7-8,10H,6H2,1-5H3,(H,19,23) |
InChI Key |
IFNMFQFIDKMUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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